molecular formula C17H19N3O6S B4018224 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide

Cat. No.: B4018224
M. Wt: 393.4 g/mol
InChI Key: FDJNOHCICFRADI-UHFFFAOYSA-N
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Description

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both methoxy and nitro functional groups suggests potential biological activity, making this compound of interest in various scientific research fields.

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-12(17(21)18-13-5-4-6-15(11-13)20(22)23)19(27(3,24)25)14-7-9-16(26-2)10-8-14/h4-12H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJNOHCICFRADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. One possible route could include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the aniline derivative.

    Amidation: Formation of the amide bond between the sulfonylated aniline and the propanoic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Conversion of nitro group to an amine.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Exploration as a potential drug candidate for antimicrobial or anti-inflammatory properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it might act as a competitive inhibitor for certain enzymes. The nitro group could also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known antimicrobial agent.

    Methoxybenzene derivatives: Compounds with similar methoxy functional groups.

    Nitrobenzene derivatives: Compounds with similar nitro functional groups.

Uniqueness

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide is unique due to the combination of methoxy, nitro, and sulfonamide groups within a single molecule. This combination could result in unique biological activities and chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide
Reactant of Route 2
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2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide

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